3-(2-Fluorobenzoyl)thiophene
Description
3-(2-Fluorobenzoyl)thiophene is a heterocyclic compound featuring a thiophene ring substituted with a 2-fluorobenzoyl group. This structure combines the electron-rich thiophene core with the electron-withdrawing fluorobenzoyl moiety, making it a subject of interest in materials science and medicinal chemistry. The compound’s molecular formula is C₁₄H₁₁FO₃S (molecular weight: 278.30 g/mol) . Its crystal structure derivatives, such as 3-[3-(2-fluorobenzoyl)thioureido]-propionic acid, have been resolved via X-ray diffraction, revealing intramolecular hydrogen bonding and planar configurations .
Properties
IUPAC Name |
(2-fluorophenyl)-thiophen-3-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FOS/c12-10-4-2-1-3-9(10)11(13)8-5-6-14-7-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKEDIIMTLOBKCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CSC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50641846 | |
| Record name | (2-Fluorophenyl)(thiophen-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50641846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898771-27-2 | |
| Record name | (2-Fluorophenyl)(thiophen-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50641846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 3-(2-Fluorobenzoyl)thiophene can be achieved through various synthetic routes. One common method involves the condensation reaction of 2-fluorobenzoyl chloride with thiophene in the presence of a base such as pyridine . The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
3-(2-Fluorobenzoyl)thiophene undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzoyl group, where nucleophiles such as amines or thiols replace the fluorine atom.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl derivatives.
Scientific Research Applications
3-(2-Fluorobenzoyl)thiophene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives, which are important in the development of organic semiconductors and light-emitting diodes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: It is utilized in the production of advanced materials, such as conductive polymers and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 3-(2-Fluorobenzoyl)thiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, its anti-inflammatory effects could be attributed to the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators . In materials science, its conductive properties are due to the delocalization of electrons within the thiophene ring, facilitating charge transport .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The electronic and steric effects of substituents on the thiophene ring significantly influence physicochemical and biological properties. Below is a comparative analysis of key analogues:
Table 1: Structural and Functional Comparison of Thiophene Derivatives
Key Observations:
- Electron Effects: The 2-fluorobenzoyl group in this compound is strongly electron-withdrawing, reducing the thiophene ring’s electron density compared to electron-donating groups (e.g., methyl in 3-(4-methylphenyl)thiophene) . This property may enhance reactivity in electrophilic substitutions or polymerizations .
- Halogen Impact: Replacing fluorine with chlorine (e.g., in 1-(2-chlorobenzoyl)-3-(2-trifluoromethylphenyl)thiourea) increases molecular weight and alters intermolecular interactions, as seen in higher melting points .
Physicochemical Properties
- Crystallinity: Derivatives like 3-[3-(2-fluorobenzoyl)thioureido]-propionic acid exhibit planar configurations stabilized by intramolecular hydrogen bonds (N–H⋯O), which are critical for crystal packing .
- Solubility: The addition of polar groups (e.g., dioxolane in 5-(1,3-dioxolan-2-yl)-2-(2-fluorobenzoyl)thiophene) improves solubility in organic solvents, a trait advantageous for synthetic applications .
Biological Activity
3-(2-Fluorobenzoyl)thiophene is a thiophene derivative that has garnered attention for its diverse biological activities. This compound, characterized by the presence of a fluorobenzoyl group, exhibits various mechanisms of action and interactions with biological systems. This article delves into its biochemical properties, mechanisms of action, and potential applications in medicine and industry.
Target Interactions
this compound interacts with several biological targets, primarily through its electrophilic nature. It has been shown to inhibit enzymes such as histone deacetylases (HDACs) and sphingosine-1-phosphate (S1P) receptors, which play crucial roles in cellular signaling and gene regulation.
Biochemical Pathways
The compound influences multiple biochemical pathways, affecting processes like cell proliferation, apoptosis, and inflammation. Its interactions can lead to significant changes in gene expression and chromatin structure due to HDAC inhibition.
Biological Effects
Cellular Effects
Research indicates that this compound exhibits anticancer, anti-inflammatory, and antimicrobial properties. For instance, in vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines while also modulating inflammatory responses.
Dosage and Temporal Effects
The biological effects of this compound are dose-dependent. Lower doses may promote beneficial effects such as reduced inflammation or enhanced apoptosis in cancer cells, while higher doses could lead to cytotoxicity. Additionally, the temporal dynamics of its effects can vary based on stability and degradation under experimental conditions.
Case Studies
-
Anticancer Activity
A study examining the effects of this compound on breast cancer cell lines showed significant inhibition of cell growth and induction of apoptosis at micromolar concentrations. The mechanism was linked to the compound's ability to alter histone acetylation patterns. -
Anti-inflammatory Properties
Another investigation highlighted the compound's potential in reducing pro-inflammatory cytokine production in macrophages. This suggests its utility in treating inflammatory diseases.
Comparative Analysis
To better understand the unique properties of this compound, it can be compared with other thiophene derivatives:
| Compound Name | Structural Feature | Biological Activity |
|---|---|---|
| 3-(2-Chlorobenzoyl)thiophene | Chlorine instead of Fluorine | Similar anticancer properties but less effective due to lower lipophilicity |
| 3-(2-Methylbenzoyl)thiophene | Methyl group | Exhibits moderate antimicrobial activity |
| 3-(2-Nitrobenzoyl)thiophene | Nitro group | Increased electrophilicity but higher cytotoxicity |
The presence of the fluorine atom in this compound enhances its stability and lipophilicity compared to its non-fluorinated counterparts, potentially increasing its bioavailability and therapeutic efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
